molecular formula C6H8BrNO B2767708 6-Bromo-1,2,3,4-tetrahydroazepin-7-one CAS No. 1884611-72-6

6-Bromo-1,2,3,4-tetrahydroazepin-7-one

Cat. No. B2767708
CAS RN: 1884611-72-6
M. Wt: 190.04
InChI Key: MGBPFULXOPCQEX-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroazepin-7-one, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 belongs to the class of compounds known as tetrahydroazepines, which have been found to exhibit various biological activities.

Scientific Research Applications

Constrained Amino Acid Scaffolds for Opioid Receptors

The synthesis of novel conformationally constrained amino acids, including derivatives similar to 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, has been explored. These compounds have been incorporated into tetrapeptides, inducing significant shifts in binding affinity, selectivity, and in vitro activity at μ- and δ-opioid receptors. This research highlights the potential of such constrained scaffolds in designing peptides with optimized properties for therapeutic applications (Van der Poorten et al., 2017).

Kinase Inhibitor Development

The benzoxazepine core, sharing structural similarities with 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, is present in several kinase inhibitors. The process development for scalable synthesis of such compounds, including the mTOR inhibitor, has been reported. This work contributes to the understanding of the synthetic pathways for producing kinase inhibitors efficiently, which are crucial in cancer treatment and other diseases (Naganathan et al., 2015).

Modular Synthesis of Tetrahydrobenzo[b]azepines

Research into the modular synthesis of Tetrahydrobenzo[b]azepines from simple aryl iodides has been conducted, utilizing palladium/norbornene cooperative catalysis. This synthesis route highlights the versatility of such compounds in forming bioactive molecules, demonstrating the broader utility of azepine derivatives in medicinal chemistry (Liu, Wang, & Dong, 2021).

Chemical Kinetics in API Synthesis

A study on the chemical kinetics of a complex reaction network involving the synthesis of a benzazepine heterocyclic compound underlines the significance of chemical engineering in optimizing the production of active pharmaceutical ingredients (APIs). This research provides insights into optimizing reaction conditions for higher yields and productivity, essential for pharmaceutical manufacturing processes (Grom et al., 2016).

Antimicrobial Activity of Benzazepine Derivatives

Another study investigated the recyclization of 9-bromocotarnine to form benzazepine derivatives, demonstrating significant antibacterial activity against common pathogens. This research emphasizes the potential of benzazepine derivatives as a basis for developing new antimicrobial agents (Zubenko et al., 2017).

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-5-3-1-2-4-8-6(5)9/h3H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBPFULXOPCQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)NC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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